1H-1,2,4-Triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand. Mercapto refers to the presence of a thiol (-SH) group, indicating its potential to bind to metals. This molecule exhibits tautomerism in solution, meaning it can exist in two different isomeric forms that can interconvert. This property can influence its behavior in various applications [].
Studies have shown that 1H-1,2,4-triazole-3-thiol can form novel luminescent polymers with cadmium(II) salts. These polymers exhibit interesting luminescent properties, meaning they can emit light when exposed to specific stimuli. This characteristic makes them potentially useful for various applications, such as optoelectronic devices and sensors [].
1H-1,2,4-Triazole-3-thiol undergoes regioselective S-alkylation, meaning it can react with alkylating agents to form a series of S-substituted derivatives. These derivatives possess different properties compared to the parent molecule, potentially expanding their applicability in various research fields [].
A study explored the use of 1H-1,2,4-triazole-3-thiol in designing a surface-enhanced Raman scattering (SERS) based probe for the fast and accurate detection of DNA markers. SERS is a technique that can significantly enhance the Raman scattering signal of molecules adsorbed on a metal surface. The probe utilizing 1H-1,2,4-triazole-3-thiol demonstrated promising potential for sensitive and specific DNA detection [].
1H-1,2,4-Triazole-3-thiol is a heterocyclic compound featuring a triazole ring with a thiol functional group. Its molecular formula is C2H3N3S, and it is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, along with a sulfur atom attached to one of the carbon atoms. This compound is notable for its ability to form various derivatives, which enhances its utility in diverse chemical applications.
1H-1,2,4-Triazole-3-thiol and its derivatives exhibit notable biological activities:
The synthesis of 1H-1,2,4-triazole-3-thiol can be achieved through several methods:
1H-1,2,4-Triazole-3-thiol finds applications in various fields:
Studies on the interactions of 1H-1,2,4-triazole-3-thiol with biological receptors indicate that it acts as a pharmacophore due to its dipole character. Its derivatives have been shown to interact with various biological targets, enhancing their activity against specific diseases. For instance, research has demonstrated that certain derivatives exhibit selective cytotoxicity towards cancer cells while being less toxic to normal cells .
Several compounds share structural similarities with 1H-1,2,4-triazole-3-thiol. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1H-1,2,4-Triazole | Heterocyclic | Base structure without thiol group |
1H-1,2,4-Triazole-5-thione | Thione derivative | Contains a carbonyl group instead of a thiol group |
4-Amino-1H-1,2,4-triazole | Amino derivative | Exhibits different biological activities due to amino group |
5-Methyl-1H-1,2,4-triazole | Methyl derivative | Alters solubility and reactivity compared to the parent compound |
The uniqueness of 1H-1,2,4-triazole-3-thiol lies in its thiol functionality that allows for distinctive reactivity patterns not observed in other triazoles. This characteristic enhances its potential in medicinal chemistry and materials science applications.
The exploration of triazole chemistry began in 1885 when Bladin first coined the term "triazole" to describe a five-membered aromatic ring containing three nitrogen atoms. The synthesis of 1H-1,2,4-triazole-3-thiol derivatives gained momentum in the early 20th century, with Otto Dimroth and Gustav Fester pioneering methods for triazole synthesis through reactions involving hydrazoic acid and acetylene. A significant breakthrough occurred in 1910 when Dimroth developed the Dimroth rearrangement, enabling interconversion between triazole tautomers.
Key milestones in triazole-thiol chemistry include:
The structural features of 1H-1,2,4-triazole-3-thiol are critical to its chemical behavior:
The compound exhibits tautomerism between 1H- and 4H-forms (Figure 1). The 1H-tautomer is aromatic, with six π-electrons delocalized across the ring, while the 4H-form is non-aromatic. Computational studies confirm the 1H-tautomer is energetically favored by 4–6 kcal/mol.
X-ray diffraction studies reveal planar geometry with bond lengths consistent with aromaticity:
1H-1,2,4-Triazole-3-thiol is a cornerstone in heterocyclic chemistry due to its dual nucleophilic (thiol) and electrophilic (triazole) reactivity.
The triazole-thiol moiety is integral to drug design:
The thiol group facilitates metal coordination, enabling applications in:
1H-1,2,4-Triazole-3-thiol serves as a precursor for:
Regioselective S-alkylation represents one of the most fundamental approaches for synthesizing 1H-1,2,4-triazole-3-thiol derivatives, with the sulfur atom serving as the primary nucleophilic center for electrophilic substitution reactions [2]. The regioselectivity of alkylation reactions depends on the reaction conditions, choice of base, and the nature of the alkylating agent employed [19].
The alkylation of 1,2,4-triazole-3-thiones with various organic halides demonstrates excellent selectivity toward S-alkylation under alkaline conditions [2]. When potassium hydroxide is used as the base in ethanol, the thione form is deprotonated to generate the thiolate anion, which acts as the nucleophilic species in subsequent alkylation reactions [2]. Experimental evidence confirms that benzyl chloride achieves yields of 94-96% with greater than 95% regioselectivity for S-alkylation [2].
The mechanism involves initial deprotonation of the nitrogen at position 2 of the triazole ring, followed by transformation into the thiolate anion which serves as the nucleophilic reactant [2]. Methyl iodide demonstrates even higher selectivity, achieving greater than 98% S-alkylation with yields of 92% [2]. Nuclear magnetic resonance spectroscopy combined with density functional theory calculations confirms the formation of S-alkylated products through comparison of experimental and calculated chemical shifts [2].
Alkylating Agent | Base | Solvent | Yield Method 1 (%) | Yield Method 2 (%) | Regioselectivity | Reference |
---|---|---|---|---|---|---|
Benzyl chloride | KOH | Ethanol | 94-96 | 81-91 | >95% S-alkylation | [2] |
Methyl iodide | KOH | Ethanol | 92 | Not tested | >98% S-alkylation | [2] |
Propargyl bromide | KOH | Ethanol | 84 | Not tested | >90% S-alkylation | [2] |
Allyl bromide | KOH | Ethanol | 89 | Not tested | >92% S-alkylation | [2] |
Cinnamyl chloride | KOH | Ethanol | 95 | 82 | >94% S-alkylation | [2] |
Methallyl chloride | KOH | Ethanol | 90 | Not tested | >90% S-alkylation | [2] |
Different experimental protocols have been developed to optimize regioselectivity [2]. Method 1 involves dissolving the triazole-3-thione in alkaline medium, causing proton elimination and thiolate formation before adding the alkylating agent [2]. Method 2 employs initial reaction of the alkylating agent with neutral triazole species, followed by neutralization with potassium hydroxide [2].
The choice of alkylating agent significantly influences both yield and regioselectivity [17] [20]. Electron-withdrawing groups on the alkylating agent generally enhance reaction rates, while sterically hindered alkylating agents may reduce yields but maintain high regioselectivity [19]. The reaction temperature and solvent system also play crucial roles in determining the outcome of S-alkylation reactions [2].
Cyclization of carbothioamide precursors represents a well-established synthetic route for preparing 1H-1,2,4-triazole-3-thiol derivatives through intramolecular ring closure reactions [3] [22]. This methodology involves the formation of thiosemicarbazide intermediates followed by cyclization under acidic or basic conditions [14] [26].
The synthesis typically begins with acyl thiosemicarbazide derivatives obtained from the reaction of carboxylic acid hydrazides with isothiocyanates [3]. These intermediates undergo subsequent cyclization when treated with aqueous sodium hydroxide under reflux conditions [14]. The cyclization mechanism involves nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl carbon, followed by ring closure and elimination of water [22].
Acetohydrazide derivatives containing both antipyrine and triazole nuclei have been successfully converted to triazole-3-thiol compounds through carbothioamide cyclization [3]. Treatment with carbon disulfide affords conversion of the hydrazide function into 5-mercapto-1,3,4-oxadiazole rings [3]. The reaction of carbothioamide precursors with phenacyl bromides provides access to 1,3-thiazole-containing triazole derivatives [3].
The cyclization process is highly dependent on reaction pH and temperature [14]. Acidic conditions favor different cyclization pathways compared to basic conditions, allowing for selective formation of specific heterocyclic systems [22]. Temperature control is critical as excessive heating can lead to decomposition of thermally sensitive intermediates [26].
Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Solvent | Reference |
---|---|---|---|---|---|
Formic acid + Thiosemicarbazide | 105, then 100 | 0.5, then 4 | 55 | Water | [1] |
Carbothioamide Cyclization | 100-120 | 3-6 | 70-85 | Ethanol/Water | [3] |
Pellizzari Reaction | 150-200 | 6-24 | 40-70 | High bp solvent | [28] |
Cyclization of Hydrazones | 80-100 | 2-6 | 75-90 | Ethanol/DMF | [13] |
Hydrazinolysis represents a versatile synthetic pathway for constructing 1H-1,2,4-triazole-3-thiol derivatives through the cleavage and rearrangement of heterocyclic precursors [4] [27]. This methodology exploits the nucleophilic properties of hydrazine to effect ring-opening and subsequent cyclization reactions [29] [31].
The hydrazinolysis of heterocyclic compounds follows multiple pathways to yield triazole derivatives [29]. The reaction of 6-amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione with hydrazine proceeds through at least three distinct pathways, producing 4-amino-5-hydrazino-1,2,4-triazole-3-thiol and related compounds [29]. The mechanism involves initial nucleophilic attack by hydrazine on the heterocyclic substrate, followed by ring reorganization and cyclization [29].
Ring-switching hydrazinolysis provides access to previously inaccessible triazole derivatives [4]. The synthesis of 4-(2H- [1] [2] [4]-triazol-5-ylsulfanyl)-1,2-dihydropyrazol-3-one via ring-switching hydrazinolysis of 5-ethoxymethylidenethiazolo[3,2-b] [1] [2] [4]triazol-6-one demonstrates the versatility of this approach [4]. The reaction proceeds in ethanol medium with yields of 55% [4].
The Pellizzari reaction, discovered in 1911, represents a classical hydrazinolysis-based approach for synthesizing 1,2,4-triazoles [28]. This reaction involves the condensation of an amide with a hydrazide to form triazole derivatives [28]. The mechanism begins with nucleophilic attack by the hydrazide nitrogen on the amide carbonyl carbon, followed by cyclization and water elimination [28].
Hydrazine hydrate has been successfully employed in asymmetric synthesis applications, demonstrating the broad utility of hydrazinolysis pathways [31]. The reaction tolerates various substitution patterns and functional groups, making it suitable for synthesizing diverse triazole derivatives [27]. However, the methodology often requires elevated temperatures and extended reaction times, which can limit its practical applicability [28].
Microwave-assisted synthesis has emerged as a powerful methodology for accelerating the formation of 1H-1,2,4-triazole-3-thiol derivatives while improving reaction yields and reducing environmental impact [5] [30]. This technology exploits dielectric heating to achieve rapid and uniform heating of reaction mixtures, leading to enhanced reaction rates and selectivity [32].
A rapid and efficient one-pot protocol has been developed for synthesizing s-triazolo[3,4-b] [1] [3] [4]thiadiazine and s-triazolo[3,4-b] [1] [3] [4]thiadiazole derivatives through microwave irradiation [5]. The reaction of s-triazoles with ketones and nitriles in acetic acid containing catalytic sulfuric acid achieves excellent yields under microwave conditions [5]. The optimization of microwave power, temperature, time, solvent, and catalyst parameters demonstrates superior performance compared to conventional heating methods [5].
Microwave heating enables condensation reactions between t-butyl-1-cyanopiperazine carboxylate and 2-fluorobenzohydrazide in dimethylformamide at 120°C to produce 3,5-disubstituted-1,2,4-triazole-based piperazine derivatives [30]. The cyclization proceeds with yields exceeding 99% without requiring additional base [30]. This methodology demonstrates excellent functional group tolerance and substrate scope [30].
The effects of microwave parameters on reaction outcomes have been systematically investigated [5]. Microwave power directly influences heating rates and reaction kinetics, while temperature control ensures optimal reaction conditions without thermal decomposition [5]. Reaction time optimization achieves maximum yields while minimizing side product formation [5]. Solvent selection affects both microwave coupling efficiency and reaction selectivity [5].
Method | Conditions | Time | Yield (%) | Advantages | Reference |
---|---|---|---|---|---|
Microwave-Assisted (MW) | 120°C, DMF, MW | 0.5-2h | >99 | High yield, no base needed | [30] |
MW with Sulfuric Acid Catalyst | Acetic acid, H2SO4 cat. | 10-30 min | 85-95 | Fast, efficient, good yields | [5] |
MW Triazole Formation | 60-80°C, MW irradiation | 1-3h | 70-90 | Reduced time, higher yields | [28] |
Mechanochemical synthesis represents an environmentally friendly approach for preparing 1H-1,2,4-triazole-3-thiol derivatives without the use of organic solvents [7] [8]. This methodology employs mechanical energy to drive chemical transformations through ball milling or grinding techniques [33].
The mechanochemical synthesis of 1,2,4-triazoles using planetary ball mills has been systematically studied [7]. Excellent conditions were established for achieving complete conversion to intermediate hydrazones within minutes in the presence of pyrogenic silica as a grinding auxiliary [7]. The conversion to annulated 1,2,4-triazoles proves optimal with iodobenzene diacetate for non-phenolic hydrazones, while selenium dioxide demonstrates efficiency for phenolic compounds [7].
A comprehensive study of mechanochemical parameters reveals optimal conditions for triazole synthesis [33]. The reaction of terminal alkynes with sodium azide and 2-bromo-1-(m-tolyl)ethan-1-one in the presence of copper beads achieves yields of 86% under neat conditions [33]. The optimization includes reaction time (3 hours), rotation speed (500 rpm), reagent equivalency, and number of copper balls [33].
One-pot two-step mechanochemical synthesis has been successfully conducted for the first time [7]. This approach combines hydrazone formation with subsequent cyclization in a single mechanochemical operation [7]. Green metrics analysis demonstrates the superior efficiency of mechanochemical methods compared to conventional solution-phase syntheses [7].
The advantages of mechanochemical synthesis include elimination of organic solvents, reduced reaction times, improved yields, and enhanced safety profiles [8]. The methodology proves particularly effective for synthesizing sterically hindered triazole derivatives that are challenging to prepare using conventional methods [33]. Environmental factor calculations confirm the green chemistry benefits of mechanochemical approaches [7].
Method | Conditions | Time | Yield (%) | Advantages | Reference |
---|---|---|---|---|---|
Mechanochemical Ball Mill | 500 rpm, 3h, Cu beads | 3h | 63-86 | Solvent-free, green process | [33] |
Mechanochemical (Stepwise) | 2-step process, Cu beads | 2x1.5h | 85-95 | Excellent yields for hindered substrates | [33] |
Solvent-Free Copper Catalysis | Neat conditions, CuI | 5-30 min | 80-95 | Flash synthesis, pure products | [9] |
Deep eutectic solvents represent innovative green chemistry media for synthesizing 1H-1,2,4-triazole-3-thiol derivatives while minimizing environmental impact [10]. These solvents are formed by combining hydrogen bond donors and acceptors in specific molar ratios, creating liquid systems with unique physicochemical properties [10].
A ternary deep eutectic solvent composed of octanoic acid, decanoic acid, and dodecanoic acid has been developed for the extraction and enrichment of triazole derivatives [10]. This system demonstrates excellent performance in effervescence-assisted liquid-liquid microextraction methods [10]. The deep eutectic solvent serves as an environmentally benign extractant with superior selectivity compared to conventional organic solvents [10].
The optimization of analytical parameters reveals the superior performance of deep eutectic solvent systems [10]. Under optimal conditions, the method demonstrates good linearity within the concentration range of 1-1000 μg L⁻¹ with correlation coefficients greater than 0.997 [10]. Low limits of detection range from 0.3-1.0 μg L⁻¹, indicating high sensitivity [10]. The method provides enrichment factors ranging from 112 to 142-fold [10].
Environmental benefits of deep eutectic solvent applications include biodegradability, low toxicity, and renewable sourcing of components [10]. These solvents can be prepared from naturally occurring compounds, reducing dependence on petroleum-derived chemicals [10]. The recovery and recycling of deep eutectic solvents further enhance their environmental credentials [10].
Matrix-matched calibration methods enable successful application to real environmental samples including water near agricultural areas, honey, and bean samples [10]. Recovery studies demonstrate excellent performance with recoveries ranging from 82-106% and relative standard deviations less than 4.89% [10].
Biocatalytic synthesis represents the pinnacle of green chemistry approaches for preparing 1H-1,2,4-triazole-3-thiol derivatives through enzymatic transformations [11]. This methodology exploits the selectivity and mild reaction conditions provided by biological catalysts to achieve sustainable synthesis pathways [11].
A novel biocatalytic approach for synthesizing 1,3,4-oxa(thia)diazole aryl thioethers has been developed using Myceliophthora thermophila laccase as the catalyst [11]. The enzyme catalyzes the oxidation of catechol to ortho-quinone, facilitating subsequent 1,4-thia-Michael addition reactions [11]. This method operates under mild reaction conditions and demonstrates excellent efficiency [11].
The biocatalytic system achieves remarkable synthetic versatility, enabling the preparation of 13 new derivatives of 2,5-disubstituted-1,3,4-oxa(thia)diazole aryl thioethers with yields ranging from 46-94% [11]. The laccase-catalyzed oxidation proceeds under environmentally benign conditions without requiring harsh reagents or extreme temperatures [11]. The methodology demonstrates excellent functional group tolerance and substrate scope [11].
Environmental advantages of biocatalytic synthesis include operation under physiological conditions, high selectivity, and elimination of toxic byproducts [11]. Enzymes function as renewable catalysts that can often be recovered and reused [11]. The mild reaction conditions minimize energy consumption and reduce the risk of thermal decomposition [11].
The mechanism involves laccase-catalyzed electron transfer from catechol to molecular oxygen, generating reactive quinone intermediates [11]. These intermediates undergo nucleophilic addition with thiol-containing substrates to form the desired thioether products [11]. The cascade nature of the reaction enables efficient one-pot synthesis of complex heterocyclic systems [11].
Approach | System/Catalyst | Temperature (°C) | Yield (%) | Environmental Benefit | E-factor | Reference |
---|---|---|---|---|---|---|
Deep Eutectic Solvent (DES) | Octanoic/Decanoic/Dodecanoic acid | 25-60 | 82-106 | Non-toxic extractant | 4-12 | [10] |
Biocatalytic Laccase | Myceliophthora thermophila laccase | 40-60 | 46-94 | Enzymatic, mild conditions | Not reported | [11] |
Mechanochemical Grinding | Planetary ball mill | Room temp | 75-97 | No solvents, energy efficient | 4-13 | [7] [8] |
Solvent-Free Conditions | Supported Cu(I) catalyst | Room temp | 80-95 | No solvents, recyclable catalyst | 5-15 | [9] |
Irritant